molecular formula C34H46O18 B1429332 Eleutheroside D CAS No. 79484-75-6

Eleutheroside D

Cat. No. B1429332
CAS RN: 79484-75-6
M. Wt: 742.7 g/mol
InChI Key: FFDULTAFAQRACT-OVUSVGQASA-N
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Description

Eleutheroside D is an active lignan isolated from the root of Eleutherococcus senticosus, also known as the Siberian ginseng . It is chemically a dimer of sinapyl alcohol glucoside and is an optical isomer of Eleutheroside E . Eleutheroside D and E are thought to be the most pharmacologically active out of the eleutherosides .


Synthesis Analysis

The major bioactive constituents in extracts from roots of Eleutherococcus senticosus were analyzed using high-performance liquid chromatography (HPLC) in combination with tandem mass spectrometry . Eleutherosides B and E were identified in both the multi-adaptogen herbal formulation and E. senticosus root extract .


Molecular Structure Analysis

The molecular formula of Eleutheroside D is C34H46O18 . Its average mass is 742.718 Da and its monoisotopic mass is 742.268433 Da .

Scientific Research Applications

Anti-Fatigue Properties

Eleutheroside D, a compound found in Acanthopanax senticosus (also known as Siberian ginseng), demonstrates significant anti-fatigue effects. Studies have shown that eleutherosides, including eleutheroside D, can extend the swimming time of mice to exhaustion, indicating a potential to alleviate both physical and mental fatigue. The mechanism may involve reducing triglyceride levels, delaying the accumulation of blood urea nitrogen, and increasing lactate dehydrogenase to reduce lactic acid accumulation in muscles, thereby protecting muscle tissue (Huang et al., 2011).

Blood Glucose and Lipid Regulation

Eleutheroside D has been found to influence blood glucose and lipid levels. It can increase the level of high-density lipoprotein cholesterol (HDL-C) and decrease levels of hematocrit (HCT), triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in rat models. This suggests a potential role in managing conditions like diabetes and hyperlipidemia (Yang et al., 2013).

Food Safety and Toxicological Assessment

Toxicological studies on eleutheroside D indicate that it is non-toxic and does not exhibit genetic toxicity. Tests including acute toxicity, genetic toxicity, and subacute toxicity show no significant adverse effects, supporting its safety for consumption and therapeutic use (Xianjun, 2013).

Immunological Function Enhancement

Research on aging model rats shows that eleutheroside D can improve immunological function and delay immune senescence. This indicates potential applications in enhancing immune responses, particularly in aged populations (Yang et al., 2013).

Effects on Cytochrome P450 Activity

Eleutheroside D exhibits weak inhibition against the activity of certain cytochrome P450 enzymes (CYP2C9 and CYP2E1), which are crucial in drug metabolism. This suggests possible implications in drug interactions and metabolism (Guo et al., 2014).

Neuromodulation and Cognitive Performance

Studies demonstrate that eleutheroside D can mitigate behavioral alterations induced by sleep deprivation and improve cognitive performances in experimental models. This suggests its potential use in treating conditions related to cognitive impairment and sleep disorders (Huang et al., 2011).

Chemical Identification

Chemical analyses have identified eleutheroside D as a specific glycoside, aiding in the understanding and isolation of this compound for further study and application (Ovodov et al., 1965).

Future Directions

While specific future directions for research on Eleutheroside D are not well-documented, Eleutherococcus species have been used as medicinal plants for many years in different traditional medical systems . The secondary metabolites of plants of the Eleutherococcus genus have been studied since the 1960s, and with the renewed emphasis on natural medicine, the investigations of the Eleutherococcus genus have made new progress .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDULTAFAQRACT-OVUSVGQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Record name Eleutheroside D
Source Wikipedia
URL https://en.wikipedia.org/wiki/Eleutheroside_D
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eleutheroside D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
YS Ovodov, GM Frolova, MY Nefedova… - Chemistry of Natural …, 1967 - Springer
… It is likely that eleutheroside D consists of a more soluble crystalline form of eleutheroside E; it is not excluded that the two compounds differ only in configuration. …
Number of citations: 47 link.springer.com
Z Wang, L Zhang, Y Sun - Journal of chromatographic science, 2005 - academic.oup.com
… E leuthe roside E (syringare sinol - di -O -β-D-glucoside, identical to liriodendrin and also known as eleutheroside D; chemical st ru ctu re is shown in Figure 1) is thought to be the most …
Number of citations: 17 academic.oup.com
J Ahn, MY Um, H Lee, CH Jung, SH Heo… - … and Alternative Medicine, 2013 - hindawi.com
Eleutheroside E (EE), a principal component of Eleutherococcus senticosus (ES), has anti-inflammatory and protective effects in ischemia heart. However, it is unknown whether it …
Number of citations: 67 www.hindawi.com
LT Mu, QD Zhang, SY Sun, B Liu, Y Zhang… - Phytochemical …, 2022 - Wiley Online Library
… Lignin glycosides: eleutheroside D and E (syringol diglycosidic) and sesamesein. Eleutheroside E (EE), a principal component of AS, is known to reduce physical fatigue and to …
S Yan-Lin, L Lin-De… - Journal of Medicinal …, 2011 - academicjournals.org
… Until now, lignans (sesamine, eleutheroside D), glycans (eleutherans A, B, C, D, E, F, and G, eleutheroside C), triterpene saponins (eleutheroside I, K, L, and M), steroid glycosides (…
Number of citations: 38 academicjournals.org
C Liu, J Zhang - Chinese Traditional Patent Medicine, 1992 - pesquisa.bvsalud.org
… were used to separate and purify eleutheroside D, and HPLC was adopted to analyse eleutheroside D purity and its yield. RESULTS: The … It could be used to purify eleutheroside D. …
Number of citations: 2 pesquisa.bvsalud.org
H Sun, J Liu, A Zhang, Y Zhang, X Meng… - Journal of separation …, 2016 - Wiley Online Library
… acid, eleutheroside D, eleutheroside E and isofraxidin, respectively, were confirmed by reference standards. For some of the constituents such as eleutheroside B, eleutheroside D and …
J Shao, CF Shi, JX Wei, YX Li, XJ Guo - Zhongguo Zhong yao za zhi …, 2019 - europepmc.org
To study the chemical constituents from the rhizome of Menispermum dauricum, fifteen compounds, N-methylcorydaldine (1), thalifoline (2), stepholidine (3), acutumine (4), daurisoline (…
Number of citations: 14 europepmc.org
L Zuo, X GE, M Cheng, Q Qiao, L Li… - Acta Poloniae …, 2021 - pdfs.semanticscholar.org
… The results suggested that the content of lignans, such as Eleutheroside D, Eleutheroside E, were so much higher in the roots than those in the leaves and pulp. The content of …
Number of citations: 3 pdfs.semanticscholar.org
H Sun, H Lv, Y Zhang, X Wang, K Bi… - Chemical and …, 2007 - jstage.jst.go.jp
… The contents of isofraxidin, caffeic acid, eleutheroside B, chlorogenic acid, and eleutheroside D in ASE was determined by 3D-HPLC (Fig. 2), and the detection wavelength was set at …
Number of citations: 20 www.jstage.jst.go.jp

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